Arsenenous acid

Aqueous chemistry Speciation Acid dissociation

Generic arsenic reagents cannot substitute for authentic As(III) standards in speciation analysis, toxicology, or geochemical modeling due to fundamentally divergent pKa, transport, and toxicity profiles between arsenite and arsenate. Arsenenous acid (95%) is the required trivalent inorganic arsenic reference for method calibration and quality control. - 6.5× greater in vitro cytotoxicity vs. arsenate (IC50 = 24.1 μmol/L), essential for acute As(III) toxicology studies. - pKa of 9.2 enables selective anion-exchange separation from arsenate (pKa 2.2), critical for validated speciation protocols. - Definitive input species for geochemical models; pK1 temperature dependence characterized from 9.25 (25°C) to 7.11 (300°C).

Molecular Formula AsHO2
Molecular Weight 107.928 g/mol
CAS No. 13768-07-5
Cat. No. B083117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArsenenous acid
CAS13768-07-5
SynonymsARSENENOUSACID
Molecular FormulaAsHO2
Molecular Weight107.928 g/mol
Structural Identifiers
SMILESO[As]=O
InChIInChI=1S/AsHO2/c2-1-3/h(H,2,3)
InChIKeyXHTRYVMKFMUJLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arsenenous Acid (CAS 13768-07-5): Technical Baseline and Procurement-Relevant Characteristics


Arsenenous acid (CAS 13768-07-5), also known as arsenous acid, is an inorganic arsenic compound with the formula H₃AsO₃ (or As(OH)₃) and a molecular weight of 107.93 g/mol [1]. It occurs predominantly as the hydrolyzed form of arsenic trioxide in aqueous solution and has not been isolated as a pure solid material [2]. The compound is a weak acid with a first pKa of approximately 9.2, and it exhibits a trigonal pyramidal geometry around the central arsenic atom [1] [3]. Arsenenous acid is classified as a carcinogen and is listed as a substance of very high concern (SVHC) under REACH due to its toxicological profile [4].

Why Arsenenous Acid (CAS 13768-07-5) Cannot Be Simply Substituted by Other Inorganic Arsenicals


Arsenenous acid and its salts (arsenites) exhibit fundamentally distinct physicochemical, toxicological, and transport properties compared to other common inorganic arsenic species, particularly arsenic acid (arsenate, As(V)). As a weak acid with a pKa of ~9.2, arsenenous acid remains predominantly undissociated at neutral pH, whereas arsenic acid dissociates almost completely above pH 4 [1]. This speciation difference directly affects environmental mobility, bioavailability, and removal efficiency in industrial wastewater treatment [2]. Furthermore, arsenite (As(III)) is systemically more toxic than arsenate (As(V)), with toxicity differences quantified in multiple in vitro and in vivo models [3] [4]. These divergent properties preclude generic substitution in applications ranging from analytical chemistry to toxicological research and environmental remediation.

Arsenenous Acid (CAS 13768-07-5): Quantified Differential Evidence vs. Arsenic Acid (Arsenate)


Arsenenous Acid vs. Arsenic Acid: pKa and Aqueous Speciation at Neutral pH

Arsenenous acid (H₃AsO₃, As(III)) has a first pKa of 9.2, remaining largely undissociated at pH 6–7. In contrast, arsenic acid (H₃AsO₄, As(V)) has a first pKa of 2.2 and dissociates almost completely at pH >4 [1] [2]. This speciation difference dictates distinct behavior in aqueous systems.

Aqueous chemistry Speciation Acid dissociation

Arsenenous Acid (Arsenite) vs. Arsenate: In Vitro Cytotoxicity in Bovine Aortic Endothelial Cells (BAEC)

In bovine aortic endothelial cells (BAEC) exposed for 24 hours, arsenite (iAsIII) exhibited an IC50 of 24.1 μmol/L, whereas arsenate (iAsV) showed an IC50 of 155.9 μmol/L [1]. The order of cytotoxicity was MMAIII > iAsIII > iAsV.

Cytotoxicity Endothelial cells IC50

Arsenenous Acid (Arsenite) vs. Arsenate: In Vivo Acute Toxicity (LD50)

Arsenite (As(III)) is known to be more toxic than arsenate (As(V)), with an LD50 value approximately one-fifth that of arsenate [1]. In hamsters, sodium arsenite administered intraperitoneally exhibited an LD50 of 112.0 μmol/kg body weight [2].

Toxicology In vivo LD50

Arsenenous Acid (Arsenite) vs. Arsenate: Short-Term Aquatic Toxicity in Artemia salina

In Artemia salina (brine shrimp), arsenite (As(III)) induced significantly higher lethality than arsenate (As(V)). At 24 hours, arsenite toxicity was 1.24-fold higher, and at 48 and 72 hours, the difference increased to approximately 3-fold [1].

Aquatic toxicology Ecotoxicity LC50

Arsenenous Acid (Arsenite) vs. Arsenate: Distinct Cellular Transport Mechanisms

Trivalent arsenite (As(OH)₃) is transported into mammalian cells via glucose transporter 1 (GLUT1), the major pathway for arsenic uptake into the heart and brain [1]. In contrast, pentavalent arsenate (As(V)) enters cells primarily through phosphate transporters [2].

Membrane transport GLUT1 Cellular uptake

Arsenenous Acid: Temperature-Dependent Ionization Constant (pK1) for High-Temperature Applications

The first ionization constant (pK1) of arsenenous acid decreases from 9.25 at 25°C to 7.11 at 300°C under saturated vapor pressure, as determined by high-temperature UV spectrophotometry [1]. This represents a quantitative characterization of acid strength enhancement with temperature.

Geochemistry Hydrothermal High-temperature chemistry

Arsenenous Acid (CAS 13768-07-5): Research and Industrial Application Scenarios Based on Differential Evidence


Toxicology and Ecotoxicology Reference Standards

Arsenenous acid (arsenite) serves as the definitive trivalent inorganic arsenic reference compound for toxicological studies requiring the more toxic As(III) oxidation state. Its quantified 6.5-fold greater in vitro cytotoxicity (IC50 = 24.1 μmol/L vs. 155.9 μmol/L for arsenate in BAEC cells [1]) and ~3-fold greater aquatic toxicity in Artemia salina [2] make it essential for studies focused on acute arsenic poisoning mechanisms, environmental risk assessment, and validation of detoxification methods.

Geochemical Speciation and Hydrothermal Modeling

For geochemical modeling of natural waters, hydrothermal ore-forming systems, and geothermal fluids, arsenenous acid is the required As(III) species input. Its well-characterized pKa temperature dependence (pK1 decreases from 9.25 at 25°C to 7.11 at 300°C [3]) provides the thermodynamic foundation for predicting arsenic solubility, mobility, and mineral precipitation under both ambient and high-temperature conditions, which cannot be substituted by As(V) data.

Membrane Transport and Cellular Uptake Mechanism Studies

Research investigating GLUT1-mediated transport of trivalent metalloids requires arsenenous acid as the prototypical inorganic substrate. Unlike arsenate, which utilizes phosphate transporters, arsenite (As(OH)₃) is specifically taken up by GLUT1 in heart and brain endothelial cells [4]. This pathway divergence makes arsenenous acid indispensable for studies on cardiotoxicity, neurotoxicity, and blood-brain barrier permeation of trivalent arsenic species.

Analytical Method Development and Speciation Analysis

The marked difference in pKa between arsenenous acid (pKa1 = 9.2) and arsenic acid (pKa1 = 2.2) [5] enables selective separation and quantification via anion exchange chromatography and solid-phase extraction. Arsenenous acid is required as the authentic As(III) standard for method calibration, quality control, and validation of speciation protocols in environmental, food, and biological sample analysis.

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